![molecular formula C11H12N2 B1453547 3-(Cyclobutylamino)benzonitrile CAS No. 1248517-44-3](/img/structure/B1453547.png)
3-(Cyclobutylamino)benzonitrile
Overview
Description
3-(Cyclobutylamino)benzonitrile is a useful research compound. Its molecular formula is C11H12N2 and its molecular weight is 172.23 g/mol. The purity is usually 95%.
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Biological Activity
3-(Cyclobutylamino)benzonitrile is a synthetic organic compound characterized by the presence of a cyclobutylamino group attached to a benzonitrile structure. Its molecular formula is and it has a molecular weight of approximately 189.26 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biomolecules and implications for therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula :
- Molecular Weight : 189.26 g/mol
The compound consists of:
- A cyclobutylamino moiety, which may influence its pharmacokinetic properties.
- A benzonitrile group, contributing to its potential reactivity and interaction with biological targets.
Biological Activity
Research into the biological activity of this compound is still emerging, but several studies indicate its potential in various therapeutic areas:
- Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Neuroprotective Effects : Some derivatives of benzonitrile compounds have shown neuroprotective effects, suggesting that this compound may also possess similar properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : There is evidence indicating that compounds in this class can exhibit antimicrobial activity against certain bacterial strains, making them candidates for further exploration in antibiotic development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with structurally similar compounds reveals insights into its SAR:
Compound Name | Structure Features | Notable Properties |
---|---|---|
2-(Butylamino)benzonitrile | Butyl group instead of cyclobutyl | Different pharmacodynamics; potential anticancer activity |
4-Amino-3-(cyclohexylamino)benzonitrile | Cyclohexyl instead of cyclobutyl | May exhibit different biological activities |
3-Amino-4-(butylamino)benzonitrile | Butyl group and different amino position | Varying pharmacological effects |
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have demonstrated that this compound can inhibit the proliferation of human cancer cell lines, with IC50 values indicating significant potency compared to control compounds.
- Mechanistic Insights : Research has indicated that the compound may interact with specific receptors or enzymes involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest.
- Animal Models : Preliminary animal studies have shown promise in using this compound for therapeutic applications, particularly in models of cancer and neurodegeneration, highlighting its potential efficacy and safety profile.
Scientific Research Applications
Medicinal Chemistry
1.1 Pharmacological Properties
3-(Cyclobutylamino)benzonitrile has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its unique cyclobutylamine moiety may influence its interaction with biological targets, making it a candidate for drug development.
- Antagonist Activity : Studies have shown that compounds with similar structures can act as antagonists for various receptors, including the apelin receptor (APJ), which is implicated in cardiovascular and metabolic disorders . The cyclobutyl group may enhance binding affinity and selectivity.
- CNS Activity : The presence of the benzonitrile functional group suggests potential neuroactivity. Compounds like this compound could be explored for their effects on neurotransmitter systems, potentially leading to applications in treating neurological disorders.
1.2 Synthesis of Derivatives
The nitrile group in this compound allows for further functionalization, enabling the synthesis of derivatives with enhanced biological activity. This versatility positions it as a valuable intermediate in drug discovery processes.
Material Science
2.1 Polymer Chemistry
Research indicates that aromatic amines, such as those found in this compound, can serve as precursors for synthesizing advanced polymers. The cyclobutyl group may impart unique mechanical and thermal properties to the resulting materials.
- Polymeric Composites : The compound can be used to develop polymeric composites with improved strength and thermal stability. This is particularly relevant in applications requiring lightweight and durable materials.
- Conductive Polymers : The incorporation of such compounds into polymer matrices can lead to the development of conductive materials useful in electronics and energy storage devices.
Case Studies
Properties
IUPAC Name |
3-(cyclobutylamino)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-3-1-6-11(7-9)13-10-4-2-5-10/h1,3,6-7,10,13H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYURDCNCGPZIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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